1-Benzylpiperidine-2,5-dicarboxylic Acid
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Overview
Description
1-Benzylpiperidine-2,5-dicarboxylic Acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 1-Benzylpiperidine-2,5-dicarboxylic Acid can be achieved through several routes. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,5-disubstituted piperidines . Industrial production methods often involve the use of high-pressure hydrogenation and cyclization reactions to achieve the desired product in good yields .
Chemical Reactions Analysis
1-Benzylpiperidine-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
1-Benzylpiperidine-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2,5-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
1-Benzylpiperidine-2,5-dicarboxylic Acid can be compared to other piperidine derivatives, such as:
2,2’-Bipyridine-5,5’-dicarboxylic Acid: This compound is used in coordination chemistry and has similar structural features but different applications.
Pyridine-2,5-dicarboxylic Acid: Known for its antimicrobial and cytotoxic effects, this compound has distinct biological activities compared to this compound.
Neodymium-based Metal-Organic Frameworks: These frameworks use similar dicarboxylic acid linkers but are applied in areas like carbon dioxide reduction.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-benzylpiperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(14(18)19)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)(H,18,19) |
InChI Key |
UHEIZKYIRFKAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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